Cas no 1490622-21-3 (6-(2-chlorophenyl)pyrimidine-4-carboxylic acid)

6-(2-chlorophenyl)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarboxylic acid, 6-(2-chlorophenyl)-
- 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid
-
- Inchi: 1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
- InChI Key: SLRACBRCGJYCHF-UHFFFAOYSA-N
- SMILES: C1=NC(C2=CC=CC=C2Cl)=CC(C(O)=O)=N1
Experimental Properties
- Density: 1.416±0.06 g/cm3(Predicted)
- Boiling Point: 444.5±35.0 °C(Predicted)
- pka: 2?+-.0.10(Predicted)
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746262-0.5g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95.0% | 0.5g |
$1069.0 | 2025-03-11 | |
Life Chemicals | F1967-5613-1g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95%+ | 1g |
$963.0 | 2023-09-06 | |
Life Chemicals | F1967-5613-0.25g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95%+ | 0.25g |
$868.0 | 2023-09-06 | |
Life Chemicals | F1967-5613-2.5g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95%+ | 2.5g |
$1926.0 | 2023-09-06 | |
Enamine | EN300-746262-0.05g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95.0% | 0.05g |
$319.0 | 2025-03-11 | |
Enamine | EN300-746262-0.1g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95.0% | 0.1g |
$476.0 | 2025-03-11 | |
Enamine | EN300-746262-2.5g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95.0% | 2.5g |
$2688.0 | 2025-03-11 | |
Enamine | EN300-746262-5.0g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95.0% | 5.0g |
$3977.0 | 2025-03-11 | |
1PlusChem | 1P01CAL0-100mg |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95% | 100mg |
$651.00 | 2024-06-20 | |
1PlusChem | 1P01CAL0-5g |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid |
1490622-21-3 | 95% | 5g |
$4978.00 | 2023-12-21 |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid Related Literature
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid
Introduction to 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid (CAS No. 1490622-21-3)
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1490622-21-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine class, a family of nitrogen-containing heterocycles that play a crucial role in biological processes and drug development. The structural features of this compound, particularly its chlorophenyl and carboxylic acid substituents, contribute to its unique chemical properties and potential biological activities.
The molecular structure of 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring system fused with a chlorobenzene moiety at the 6-position and a carboxylic acid group at the 4-position. This arrangement imparts specific electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents. The presence of the chloro substituent enhances the lipophilicity of the molecule, facilitating its interaction with biological targets, while the carboxylic acid group provides opportunities for further functionalization through esterification or amidation, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacological agents due to their broad spectrum of biological activities. Studies have demonstrated that pyrimidine-based compounds exhibit potential in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The specific substitution pattern in 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid makes it an attractive candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting key enzymes involved in disease pathways. For instance, derivatives of 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid have shown promise in inhibiting kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell proliferation. The carboxylic acid moiety at the 4-position serves as a versatile handle for attaching various pharmacophores, allowing for fine-tuning of biological activity and selectivity.
The synthesis of 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Traditional methods typically involve condensation reactions between appropriate precursors followed by functional group modifications to introduce the chloro and carboxylic acid groups. Advances in catalytic techniques have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production while adhering to environmental regulations.
Recent research has also explored the pharmacokinetic properties of 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid and its derivatives. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic efficacy. Computational modeling has played a significant role in predicting these properties before experimental validation, saving time and resources in drug discovery pipelines. The integration of machine learning algorithms with experimental data has further enhanced our ability to design molecules with desired pharmacokinetic profiles.
The potential applications of 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid extend beyond oncology. Emerging evidence suggests that it may have applications in treating infectious diseases caused by viruses that target RNA or DNA synthesis pathways. Pyrimidine derivatives are known to interfere with viral replication by inhibiting enzymes such as reverse transcriptase or polymerase. The structural flexibility of this compound allows for modifications that could enhance its binding affinity to viral proteins without affecting host enzymes.
In conclusion, 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid (CAS No. 1490622-21-3) represents a promising scaffold for developing novel therapeutic agents with applications across multiple disease areas. Its unique structural features, combined with recent advances in synthetic chemistry and computational drug design, position it as a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping future treatments.
1490622-21-3 (6-(2-chlorophenyl)pyrimidine-4-carboxylic acid) Related Products
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)



